molecular formula C9H19NO3S B8456105 3-piperidin-1-ylpropyl methanesulfonate

3-piperidin-1-ylpropyl methanesulfonate

Cat. No.: B8456105
M. Wt: 221.32 g/mol
InChI Key: ZBBVPJSTOAZUBC-UHFFFAOYSA-N
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Description

3-Piperidin-1-ylpropyl methanesulfonate is an alkyl methanesulfonate ester featuring a piperidine moiety attached to a propyl chain. Structurally, it combines a sulfonate group (CH₃SO₃⁻) with a tertiary amine (piperidine), which may influence its reactivity, solubility, and biological interactions. Methanesulfonate esters are widely recognized as alkylating agents, capable of transferring alkyl groups to nucleophilic sites in biomolecules like DNA or proteins.

Properties

Molecular Formula

C9H19NO3S

Molecular Weight

221.32 g/mol

IUPAC Name

3-piperidin-1-ylpropyl methanesulfonate

InChI

InChI=1S/C9H19NO3S/c1-14(11,12)13-9-5-8-10-6-3-2-4-7-10/h2-9H2,1H3

InChI Key

ZBBVPJSTOAZUBC-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCCCN1CCCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-piperidin-1-ylpropyl methanesulfonate typically involves the esterification of methanesulfonic acid with 3-piperidin-1-yl-propyl alcohol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, can further improve the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-piperidin-1-ylpropyl methanesulfonate can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols .

Scientific Research Applications

3-piperidin-1-ylpropyl methanesulfonate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in biochemical assays and as a probe to study enzyme activities.

    Industry: The ester is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 3-piperidin-1-ylpropyl methanesulfonate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release methanesulfonic acid and 3-piperidin-1-yl-propyl alcohol, which can then interact with biological molecules. The piperidine moiety is known to interact with various receptors and enzymes, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Structural and Reactivity Comparisons

Table 1: Key Structural and Reactivity Differences

Compound Structure Reactivity Profile
3-Piperidin-1-ylpropyl methanesulfonate CH₃SO₃−(CH₂)₃−C₅H₁₀N (piperidine) Moderate alkylating agent; piperidine may stabilize intermediates via resonance.
Ethyl methanesulfonate (EMS) CH₃SO₃−CH₂CH₃ High alkylating activity; mutagenic via guanine alkylation.
Lead methanesulfonate Pb²⁺(CH₃SO₃⁻)₂ Corrosive to metals; decomposes to sulfur oxides under heat .
Trifluoromethanesulfonate analogs CF₃SO₃−aryl/alkyl (e.g., compound 17 in ) Higher electrophilicity due to electron-withdrawing CF₃ group .

Key Observations :

  • Alkylating Potential: Unlike EMS, this compound’s bulky piperidine group may reduce its alkylation efficiency compared to smaller esters like EMS.
  • Stability : Methanesulfonates (e.g., lead methanesulfonate) are generally stable under standard conditions but decompose under extreme heat or fire, releasing sulfur oxides .
  • Electrophilicity : Trifluoromethanesulfonate derivatives () exhibit enhanced reactivity due to the electron-deficient CF₃ group, whereas methanesulfonates are less electrophilic .

Table 2: Toxicity and Health Effects

Compound Acute Toxicity Chronic Effects
This compound Limited data; potential irritant (skin/eyes) due to sulfonate group . Possible neurotoxicity (piperidine moiety).
EMS Highly mutagenic; targets DNA guanine residues. Carcinogenic in multiple species.
Lead methanesulfonate Respiratory irritation; CNS toxicity via lead exposure . Cumulative lead poisoning risks.

Key Observations :

  • Irritancy : Methanesulfonates, including lead derivatives, are corrosive to tissues, suggesting similar risks for this compound .
  • Neuroactivity: The piperidine group, common in neuroactive drugs (e.g., antipsychotics), may confer CNS effects absent in non-amine sulfonates.

Key Observations :

  • Reagents : Sulfonic anhydrides (e.g., trifluoromethanesulfonic anhydride in ) are common for sulfonate ester synthesis, suggesting analogous routes for the target compound .
  • Bases : Reactions often require bases like diisopropylethylamine () to neutralize acidic byproducts.

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